1-cyclohexyl-3-phenylurea

Vue d'ensemble

Description

La 1-cyclohexyl-3-phényl-urée est un composé organique de formule moléculaire C13H18N2O. Il s'agit d'un solide cristallin stable à température ambiante, peu toxique et peu volatil. Ce composé est principalement utilisé comme fongicide et herbicide, inhibant la croissance de certains micro-organismes pathogènes et de mauvaises herbes courantes .

Méthodes De Préparation

La 1-cyclohexyl-3-phényl-urée peut être synthétisée par un processus en plusieurs étapes. Une méthode courante implique la réaction de l'aniline avec la cyclohexanone en conditions basiques pour former la 1-(cyclohexyl)urée. Cet intermédiaire est ensuite mis à réagir avec l'anhydride benzoïque pour produire la 1-cyclohexyl-3-phényl-urée . Les conditions réactionnelles impliquent généralement l'utilisation d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium, et les réactions sont effectuées à des températures élevées pour garantir une conversion complète.

Les méthodes de production industrielle de la 1-cyclohexyl-3-phényl-urée suivent des voies de synthèse similaires mais sont optimisées pour la production à grande échelle. Ceci comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler précisément les paramètres de réaction, garantissant un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

La 1-cyclohexyl-3-phényl-urée subit diverses réactions chimiques, notamment:

Oxydation: Ce composé peut être oxydé en utilisant de puissants oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés d'urée correspondants.

Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés d'amine.

Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau du cycle phényle, où l'halogénation ou la nitration peuvent être réalisées en utilisant des réactifs tels que le brome ou l'acide nitrique

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation produit généralement des dérivés d'urée avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction conduit à des dérivés d'amine .

Applications de la Recherche Scientifique

La 1-cyclohexyl-3-phényl-urée a plusieurs applications de recherche scientifique:

Mécanisme d'Action

Le mécanisme d'action de la 1-cyclohexyl-3-phényl-urée implique son interaction avec des cibles moléculaires spécifiques. Dans son rôle de fongicide et d'herbicide, elle inhibe la croissance des micro-organismes et des mauvaises herbes en interférant avec leurs voies métaboliques. Ce composé peut se lier à des enzymes impliquées dans des processus biochimiques essentiels, perturbant ainsi leur fonction et conduisant à la mort des organismes cibles .

Applications De Recherche Scientifique

Environmental Science

Occurrence in Stormwater:

Recent studies have highlighted the presence of CPU as a contaminant in urban stormwater. In a study conducted in Toronto, CPU was detected alongside other tire rubber-derived contaminants during precipitation events. The concentrations of CPU in stormwater samples were measured, indicating significant environmental implications related to urban runoff and its impact on aquatic ecosystems .

Toxicological Studies:

CPU has been investigated for its toxicological effects on aquatic organisms. Research indicates that compounds like CPU can contribute to sublethal effects in fish populations, such as coho salmon, due to their presence in contaminated water bodies. The identification of such contaminants is crucial for assessing ecological risks and developing mitigation strategies .

Organic Synthesis

Synthesis of Ureas:

CPU serves as a precursor in the synthesis of various urea derivatives through substitution reactions. For instance, it has been utilized in the synthesis of N-substituted ureas via photochemical methods, demonstrating its versatility in organic chemistry applications. The ability to generate these compounds efficiently under mild conditions is valuable for developing new materials and pharmaceuticals .

Polymerization Catalysts:

In materials science, CPU has been explored as a catalyst for chemoselective ring-opening polymerization (ROP) processes. Research indicates that ureas with asymmetric structures, such as CPU, can effectively activate monomers for polymerization reactions. This application highlights the potential of CPU in creating sustainable polymeric materials from bio-renewable resources .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-Cyclohexyl-3-phenyl-urea involves its interaction with specific molecular targets. In its role as a fungicide and herbicide, it inhibits the growth of microorganisms and weeds by interfering with their metabolic pathways. This compound can bind to enzymes involved in essential biochemical processes, thereby disrupting their function and leading to the death of the target organisms .

Comparaison Avec Des Composés Similaires

La 1-cyclohexyl-3-phényl-urée peut être comparée à d'autres composés similaires, tels que:

1-Cyclohexyl-3-(3,4-dichlorophényl)-urée: Ce composé possède des propriétés herbicides similaires mais diffère dans sa structure chimique en raison de la présence d'atomes de chlore sur le cycle phényle.

Glipizide: Une sulfonylurée utilisée comme médicament antidiabétique, qui a un squelette d'urée similaire mais des substituants différents qui confèrent ses propriétés hypoglycémiques

La singularité de la 1-cyclohexyl-3-phényl-urée réside dans sa combinaison spécifique de groupes cyclohexyle et phényle, qui contribuent à ses propriétés chimiques et biologiques distinctes .

Activité Biologique

1-Cyclohexyl-3-phenylurea (CPU) is a compound that has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

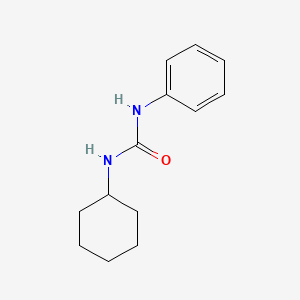

This compound is a urea derivative characterized by a cyclohexyl group and a phenyl group. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.

The primary target of CPU is Bifunctional Epoxide Hydrolase 2 (EH2) . This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds. The interaction between CPU and EH2 may alter the enzyme's function, potentially affecting various biochemical pathways related to detoxification and metabolism.

Biochemical Pathways

Research indicates that CPU may influence pathways involved in:

- Metabolism of xenobiotics : CPU's interaction with EH2 suggests it could modulate the metabolism of foreign compounds entering the body.

- Endogenous compound regulation : By affecting EH2 activity, CPU may also have implications for the regulation of naturally occurring substances within biological systems.

Antimicrobial Properties

Studies have shown that CPU exhibits antimicrobial activity, making it a candidate for further exploration in drug development. Its effectiveness against certain pathogens highlights its potential as an antimicrobial agent.

Toxicity Assessments

Research has indicated that CPU can be detected in environmental samples, such as stormwater runoff, raising concerns about its ecological impact. Studies have reported concentrations of CPU in urban runoff, suggesting potential toxicity to aquatic organisms .

Case Studies

A notable study assessed the presence of CPU in stormwater samples, revealing significant concentrations during precipitation events. The findings highlighted the compound's persistence in the environment and its potential effects on local ecosystems .

Applications in Research and Industry

This compound has several applications:

- Organic Synthesis : It serves as a reagent in organic chemistry for synthesizing other urea derivatives and complex organic molecules.

- Agricultural Use : The compound is also explored for its use as a fungicide and herbicide, contributing to crop protection strategies.

- Pharmaceutical Development : Ongoing research aims to evaluate CPU's therapeutic potential, particularly regarding infections and other diseases.

Comparative Analysis with Similar Compounds

To provide context for CPU's biological activity, it is useful to compare it with related compounds. Below is a table summarizing key differences:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound (CPU) | Cyclohexyl and phenyl groups | Antimicrobial properties |

| 1-Cyclohexyl-3-(4-phenylmethoxybenzoyl)urea | Additional phenylmethoxybenzoyl group | Potential anticancer activity |

| 1-Cyclohexyl-3-(2-chlorophenyl)urea | Chlorine substitution affects reactivity | Varies based on substitution |

Propriétés

IUPAC Name |

1-cyclohexyl-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLYTRWMCWBZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877268 | |

| Record name | 3-phenyl-1-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-59-9 | |

| Record name | N-Cyclohexyl-N'-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80588 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-1-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CYCLOHEXYL-N'-PHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGK69BVU4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.